Cas no 2138079-93-1 (N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride)
![N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride structure](https://ja.kuujia.com/scimg/cas/2138079-93-1x500.png)
N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride 化学的及び物理的性質
名前と識別子
-
- N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride
- EN300-1154902
- 2138079-93-1
-
- インチ: 1S/C9H11Cl2NO2S/c1-2-12(15(11,13)14)7-8-4-3-5-9(10)6-8/h3-6H,2,7H2,1H3
- InChIKey: ANXRLXILGSTOIX-UHFFFAOYSA-N
- ほほえんだ: ClS(N(CC)CC1C=CC=C(C=1)Cl)(=O)=O
計算された属性
- せいみつぶんしりょう: 266.9887552g/mol
- どういたいしつりょう: 266.9887552g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1154902-1.0g |
N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride |
2138079-93-1 | 1g |
$986.0 | 2023-06-09 | ||
Enamine | EN300-1154902-0.25g |
N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride |
2138079-93-1 | 0.25g |
$906.0 | 2023-06-09 | ||
Enamine | EN300-1154902-5.0g |
N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride |
2138079-93-1 | 5g |
$2858.0 | 2023-06-09 | ||
Enamine | EN300-1154902-0.05g |
N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride |
2138079-93-1 | 0.05g |
$827.0 | 2023-06-09 | ||
Enamine | EN300-1154902-0.1g |
N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride |
2138079-93-1 | 0.1g |
$867.0 | 2023-06-09 | ||
Enamine | EN300-1154902-2.5g |
N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride |
2138079-93-1 | 2.5g |
$1931.0 | 2023-06-09 | ||
Enamine | EN300-1154902-10.0g |
N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride |
2138079-93-1 | 10g |
$4236.0 | 2023-06-09 | ||
Enamine | EN300-1154902-0.5g |
N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride |
2138079-93-1 | 0.5g |
$946.0 | 2023-06-09 |
N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride 関連文献
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chlorideに関する追加情報
Professional Introduction to N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride (CAS No. 2138079-93-1)
N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2138079-93-1, represents a fascinating example of how structural modifications can influence biological activity and therapeutic potential. The molecular structure of this compound features a 3-chlorophenyl group linked to a sulfamoyl moiety, which is further substituted with an ethyl group at the nitrogen atom. Such structural motifs are often explored in the development of novel drug candidates due to their potential to interact with biological targets in unique ways.
The significance of this compound lies not only in its structural complexity but also in its potential applications. In recent years, there has been a growing interest in sulfamoyl derivatives as pharmacophores due to their diverse biological activities. These derivatives have been investigated for their roles in modulating enzyme function, interacting with receptors, and influencing metabolic pathways. The presence of the 3-chlorophenyl group in N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride is particularly noteworthy, as chlorinated aromatic rings are known to enhance binding affinity and metabolic stability in many drug molecules.
One of the most compelling aspects of this compound is its potential in the realm of drug discovery. Researchers have been exploring sulfamoyl compounds for their ability to act as inhibitors or modulators of various enzymes and receptors involved in critical biological processes. For instance, sulfamoyl derivatives have shown promise in the development of treatments for inflammatory diseases, infectious disorders, and even certain types of cancer. The specific arrangement of atoms in N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride may contribute to its unique pharmacological profile, making it a valuable scaffold for further chemical modifications.
The synthesis of N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride involves sophisticated organic chemistry techniques that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the key intermediate, 3-chlorobenzylamine, which is then reacted with ethyl chlorosulfamate under controlled conditions. The resulting sulfamoyl chloride derivative is highly reactive and can be further functionalized to produce more complex molecules. This synthetic route highlights the compound's utility as a building block for larger, more intricate structures designed for specific therapeutic applications.
In the context of contemporary research, N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride has been the subject of several innovative studies aimed at uncovering its biological activity. Recent publications have demonstrated its potential as an intermediate in the synthesis of novel sulfonamide-based drugs that exhibit potent effects on target proteins. These studies often involve computational modeling and high-throughput screening to identify optimal analogs with enhanced efficacy and reduced toxicity. The compound's versatility makes it an attractive candidate for such exploratory investigations.
The role of computational chemistry in understanding the properties of N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have provided valuable insights into how this compound interacts with biological targets at the atomic level. These insights are crucial for designing molecules that can bind more effectively to their intended receptors or enzymes, thereby improving therapeutic outcomes. By leveraging computational tools, researchers can predict the behavior of this compound under various conditions, facilitating more efficient drug development pipelines.
The future prospects for N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride are promising, given its unique structural features and potential biological activities. As pharmaceutical research continues to evolve, there will likely be increasing demand for specialized intermediates like this one to support the development of next-generation therapeutics. Collaborative efforts between synthetic chemists and biologists will be essential in harnessing its full potential. By combining experimental data with computational predictions, scientists can accelerate the discovery process and bring new treatments to patients more quickly.
In conclusion, N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride (CAS No. 2138079-93-1) is a remarkable compound that exemplifies the intersection of organic chemistry and pharmaceutical innovation. Its unique structure, characterized by a 3-chlorophenyl group and a sulfamoyl moiety, positions it as a versatile intermediate for developing novel drug candidates. The growing body of research on sulfamoyl derivatives underscores their importance in modern medicine, making this compound a subject of considerable interest among scientists worldwide.
2138079-93-1 (N-[(3-chlorophenyl)methyl]-N-ethylsulfamoyl chloride) 関連製品
- 941869-67-6({2-(4-Phenylpiperazin-1-yl)sulfonylethyl}amine)
- 2361665-49-6(3-Pyridinepropanoic acid, α-amino-1,6-dihydro-5-nitro-6-oxo-, hydrochloride (1:2))
- 7534-18-1(Ethanone, 1-[4-(2-thiazolyl)phenyl]-)
- 1361651-85-5(6-Methoxy-3-(2,4,6-trichlorophenyl)-2-(trifluoromethyl)pyridine)
- 1219149-66-2(N-Acetyl Sulfadiazine-d4 (Major))
- 874787-59-4(2-(2,4-dichlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylacetamide)
- 2172233-28-0(methyl 5-({2-(benzyloxy)ethylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylate)
- 2411227-39-7(Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride)
- 2228410-34-0(1-2-(3-ethylthiophen-2-yl)propan-2-ylcyclopropan-1-amine)
- 1805699-08-4(2-Amino-4-bromo-7-mercapto-1H-benzimidazole)




